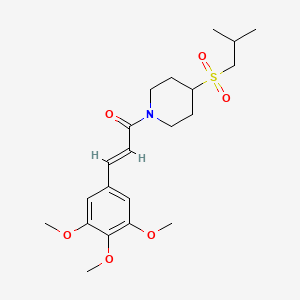
3-phenyl-N-(piperidin-4-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Phenyl-N-(piperidin-4-yl)propanamide is a chemical compound with the molecular formula C14H20N2O and a molecular weight of 232.32 g/mol . . This compound is of significant interest in various fields of scientific research due to its structural properties and biological activities.
作用机制
Target of Action
The primary target of 3-phenyl-N-(piperidin-4-yl)propanamide It is a major urinary metabolite of the opioid analgesic, fentanyl , suggesting that it may interact with opioid receptors in the body.
Pharmacokinetics
The ADME properties of This compound It is known to be a major urinary metabolite of fentanyl , suggesting it is excreted in the urine after metabolism
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound It is known to be a thermal degradant , suggesting that heat could potentially affect its stability.
生化分析
Biochemical Properties
It is known that fentanyl and its analogs, including 3-Phenyl-N-(piperidin-4-yl)propanamide, can interact with various enzymes, proteins, and other biomolecules . These interactions often involve binding to opioid receptors in the brain, which can lead to a variety of physiological effects .
Cellular Effects
It is known that fentanyl and its analogs can have profound effects on cellular processes . For example, they can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that fentanyl and its analogs exert their effects at the molecular level by binding to opioid receptors in the brain . This binding can lead to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
It is known that fentanyl and its analogs can have long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that fentanyl and its analogs can have toxic or adverse effects at high doses .
Metabolic Pathways
It is known that fentanyl and its analogs can interact with various enzymes and cofactors .
Transport and Distribution
It is known that fentanyl and its analogs can interact with various transporters and binding proteins .
Subcellular Localization
It is known that fentanyl and its analogs can be directed to specific compartments or organelles within cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-(piperidin-4-yl)propanamide typically involves the condensation of 4-anilino-N-phenethylpiperidine (4-ANPP) with propanoic acid . The reaction is facilitated by the presence of a base, such as a secondary amine, which helps in the formation of the amide bond . The reaction conditions often include controlled temperatures and the use of solvents to ensure the purity and yield of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and purification systems to achieve the desired product quality. The use of catalysts and optimized reaction conditions are crucial to maximize yield and minimize by-products .
化学反应分析
Types of Reactions
3-Phenyl-N-(piperidin-4-yl)propanamide undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen, leading to the reduction of functional groups such as carbonyls to alcohols.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (Cl2, Br2) and alkyl halides (R-X).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce alcohols .
科学研究应用
3-Phenyl-N-(piperidin-4-yl)propanamide has a wide range of applications in scientific research:
相似化合物的比较
3-Phenyl-N-(piperidin-4-yl)propanamide is structurally related to several other compounds, including:
Fentanyl: N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide.
2-Fluoroacrylfentanyl: N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propen-2-amide.
2-Fluorobutyrfentanyl: N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-butanamide.
Uniqueness
The uniqueness of this compound lies in its role as a major metabolite of fentanyl, making it a crucial compound for forensic and pharmacological studies . Its structural properties also make it a valuable reference standard in analytical chemistry .
属性
IUPAC Name |
3-phenyl-N-piperidin-4-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c17-14(16-13-8-10-15-11-9-13)7-6-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVAIZXVZZXCNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3,4-DIMETHYLPHENYL)ACETAMIDE](/img/structure/B2623058.png)
![4-{[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzene-1-sulfonamide](/img/structure/B2623059.png)
![1-(prop-2-yn-1-yl)-N-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine-4-carboxamide](/img/structure/B2623061.png)
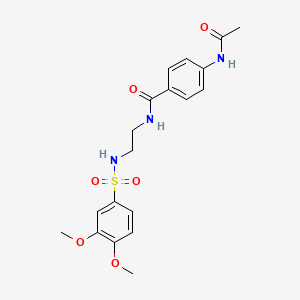
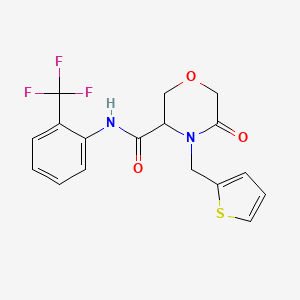
![N-(3,5-dimethylphenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2623066.png)
![(7-{[(4-Bromophenyl)methyl]sulfanyl}-5-(2-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2623069.png)
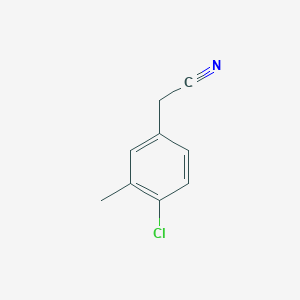
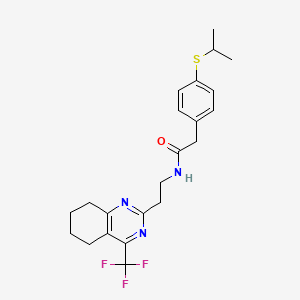
![1-(3-chlorophenyl)-3-(2-methoxyphenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione](/img/structure/B2623073.png)
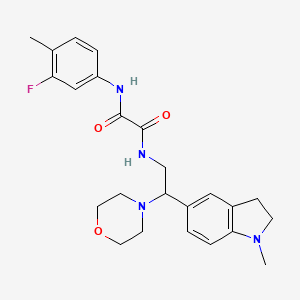
![Allyl 6-[4-(3-chlorophenyl)piperazino]nicotinate](/img/structure/B2623078.png)
![5-[4-(Trifluoromethyl)pyrimidin-2-yl]-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2623079.png)
